molecular formula C10H8N4O B2817881 N-(pyridin-2-yl)pyrimidine-2-carboxamide CAS No. 1251547-37-1

N-(pyridin-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2817881
CAS No.: 1251547-37-1
M. Wt: 200.201
InChI Key: OKPBBFRPRZJNNT-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound contains both pyridine and pyrimidine rings, which are known for their presence in various bioactive molecules. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)pyrimidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyridine or pyrimidine compounds.

Scientific Research Applications

N-(pyridin-2-yl)pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can lead to reduced collagen production, making these derivatives potential candidates for anti-fibrotic therapies.

Comparison with Similar Compounds

N-(pyridin-2-yl)pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual pyridine-pyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(pyridin-2-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dual pyridine-pyrimidine structure, which contributes to its unique chemical properties. This structural configuration allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Collagen Prolyl 4-Hydroxylases Inhibition : This compound has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis. This inhibition can lead to anti-fibrotic effects, making it a candidate for treating fibrosis-related conditions .
  • Antiviral Activity : Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activities against the COVID-19 virus. In vitro assays revealed that these derivatives could prevent viral growth by over 90% at certain concentrations while showing minimal cytotoxic effects on Vero cells .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are involved in the inflammatory response. This is comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Anticancer Properties : In studies involving cancer cell lines such as MCF-7 and MDA-MB-231, this compound demonstrated notable growth inhibition with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). It induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase, highlighting its potential as an anticancer agent .
  • Antifibrotic Activity : Research indicated that certain derivatives of this compound effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential use in treating fibrotic diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound TypeKey FeaturesBiological Activity
N-(pyridin-2-yl)amidesSimilar pyridine moiety but lacks pyrimidine structureVaries widely in activity
Imidazo[1,2-a]pyridinesContains fused imidazole and pyridine ringsDifferent mechanisms and activities

The dual structure of this compound enhances its interaction capabilities with biological targets compared to these other compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • COVID-19 Inhibition Study : A study evaluated nine derivatives against the SARS-CoV-2 virus using Vero cells. The results showed that most derivatives achieved over 90% inhibition of viral replication at low concentrations without significant cytotoxicity .
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that N-(pyridin-2-yl)pyrimidine derivatives significantly reduced inflammation markers compared to control groups .
  • Anticancer Activity Evaluation : In vitro tests on breast cancer cell lines indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Properties

IUPAC Name

N-pyridin-2-ylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-10(9-12-6-3-7-13-9)14-8-4-1-2-5-11-8/h1-7H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBBFRPRZJNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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